1-Methyl-4-(3,4-methylenedioxybenzyl)piperazine
Description
1-Methyl-4-(3,4-methylenedioxybenzyl)piperazine is a synthetic piperazine derivative characterized by a methyl group at the 1-position of the piperazine ring and a 3,4-methylenedioxybenzyl substituent at the 4-position. Piperazines are heterocyclic compounds with two nitrogen atoms in a six-membered ring, often associated with psychoactive properties .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-4-6-15(7-5-14)9-11-2-3-12-13(8-11)17-10-16-12/h2-3,8H,4-7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJDACRQEXDUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970846 | |
| Record name | 1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55500-12-4 | |
| Record name | Piperazine, 1-methyl-4-(3,4-methylenedioxybenzyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055500124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of N-Methylpiperazine with 3,4-Methylenedioxybenzyl Chloride
The most direct route to 1-methyl-4-(3,4-methylenedioxybenzyl)piperazine involves the alkylation of N-methylpiperazine with 3,4-methylenedioxybenzyl chloride (piperonyl chloride). This method leverages the nucleophilic substitution of the secondary amine in N-methylpiperazine with the benzyl halide.
Reaction Conditions and Optimization
In a representative procedure, N-methylpiperazine is combined with piperonyl chloride in a polar solvent such as ethanol or isopropanol. A base like sodium hydroxide or potassium carbonate is added to neutralize the generated HCl. The reaction is typically heated under reflux for 6–12 hours. For example, a 1:1 molar ratio of N-methylpiperazine to piperonyl chloride in ethanol at 80°C for 8 hours yielded the target compound with 85–90% efficiency after crystallization from isopropanol.
A critical challenge is avoiding dialkylation, which can occur if excess benzyl chloride is used. Stoichiometric control and incremental addition of the benzyl halide mitigate this issue. The use of phase-transfer catalysts like cetyltrimethylammonium bromide (CTAB) enhances reaction rates and selectivity.
Table 1: Alkylation Method Parameters
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Solvent | Ethanol | 85–90% | |
| Base | KOH | 88.4% | |
| Catalyst | CTAB | 92% | |
| Temperature | 80°C (reflux) | — |
Reductive Amination with 3,4-Methylenedioxybenzaldehyde
Reductive amination offers an alternative pathway, particularly useful for avoiding harsh alkylation conditions. In this method, N-methylpiperazine reacts with 3,4-methylenedioxybenzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).
Mechanistic Insights
The aldehyde undergoes condensation with the primary amine of N-methylpiperazine to form an imine intermediate, which is subsequently reduced to the secondary amine. This method is advantageous for its mild reaction conditions (room temperature, inert atmosphere) and high selectivity. A typical protocol involves stirring equimolar amounts of N-methylpiperazine and the aldehyde in dichloromethane or methanol with STAB for 12–24 hours, yielding the product in 75–82% purity after column chromatography.
Table 2: Reductive Amination Parameters
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Reducing Agent | STAB | 82% | |
| Solvent | Dichloromethane | 78% | |
| Reaction Time | 24 hours | — |
Solvent-Free Solid-Phase Synthesis
Emerging green chemistry approaches utilize solvent-free conditions to minimize environmental impact. In this method, N-methylpiperazine and piperonyl chloride are ground with a solid base like nano-zinc oxide (ZnO) and alkali metal hydroxides (e.g., KOH). The absence of solvent reduces side reactions and simplifies purification.
Procedure and Efficiency
A mixture of N-methylpiperazine, piperonyl chloride, and nano-ZnO/KOH is ground at room temperature for 30 minutes, followed by extraction with hot isopropanol. Cooling the extract induces crystallization, yielding the product in 86–88% purity. Comparative studies show that nano-ZnO enhances reaction selectivity by adsorbing excess chloride ions, preventing over-alkylation.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis times from hours to minutes. In a modified alkylation procedure, N-methylpiperazine and piperonyl chloride are irradiated at 100–120°C in a microwave reactor with a catalytic amount of KI. This method achieves yields of 94–96% within 15 minutes, outperforming conventional heating.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Alkylation | High yield, scalability | Requires stoichiometric control | 85–92% |
| Reductive Amination | Mild conditions, selectivity | Longer reaction times | 75–82% |
| Solid-Phase | Eco-friendly, simple purification | Limited to small-scale | 86–88% |
| Microwave | Rapid, high efficiency | Specialized equipment needed | 94–96% |
Purification and Characterization
Crude products are typically purified via recrystallization (ethanol/isopropanol) or column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS). Key spectral data include:
Industrial and Regulatory Considerations
Large-scale production favors alkylation due to cost-effectiveness, while reductive amination is preferred for high-purity pharmaceutical intermediates. Regulatory guidelines emphasize controlling residual solvents (e.g., ethanol) and by-products like 1,4-bis(3,4-methylenedioxybenzyl)piperazine.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at both the piperazine ring and aromatic system:
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Piperazine ring oxidation : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions oxidizes the piperazine moiety to form lactams or ketone derivatives.
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Methylenedioxybenzyl group oxidation : Oxidative cleavage of the methylenedioxy ring using strong oxidants yields carboxylic acid derivatives or quinone-like structures.
Reduction Reactions
Reductive modifications include:
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Catalytic hydrogenation : Palladium or platinum catalysts reduce the aromatic ring to a cyclohexane derivative while preserving the piperazine structure.
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Borohydride reduction : Sodium borohydride (NaBH₄) selectively reduces reactive intermediates formed during oxidation, such as carbonyl groups.
Substitution Reactions
The piperazine nitrogen atoms participate in nucleophilic substitutions:
Synthetic Routes
Key synthesis methods include:
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Microwave-assisted alkylation : Reaction of 1-methylpiperazine with 3,4-methylenedioxybenzyl chloride under microwave irradiation achieves 95–96% yield with minimal dibenzylated byproducts .
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Stepwise functionalization : Sequential N-methylation and benzylation using sodium hydroxide as a base in ethanol .
Degradation Pathways
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Metabolic degradation : In vivo studies show demethylation at the piperazine ring to form N-(3,4-methylenedioxybenzyl)ethylenediamine, followed by glucuronidation or sulfation .
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Hydrolytic cleavage : Acidic conditions degrade the methylenedioxy ring to catechol derivatives .
Stability and Byproducts
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Thermal decomposition : Heating above 150°C generates trace amounts of 3,4-methylenedioxybenzylamine and piperazine .
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Light sensitivity : UV exposure induces radical-mediated decomposition, forming dimeric products .
This reactivity profile highlights its versatility as a synthetic intermediate and underscores the need for controlled conditions to avoid undesired side reactions.
Scientific Research Applications
Psychoactive Properties and Mechanism of Action
MDBP is part of a class of compounds known as piperazines, which are often explored for their psychoactive effects. Research indicates that piperazine derivatives can affect neurotransmitter systems, particularly dopamine (DA) and serotonin (5-HT) pathways. These compounds have been shown to:
- Increase levels of monoamines : MDBP may enhance the release of DA, 5-HT, and norepinephrine (NA) through various mechanisms, including inhibition of reuptake and receptor agonism .
- Mimic effects of traditional stimulants : Similar to MDMA and other stimulants, MDBP can produce euphoria and altered sensory perception, making it a subject of interest in studies related to recreational drug use .
Therapeutic Potential
While MDBP is primarily known for its psychoactive properties, there is ongoing research into its therapeutic potential:
- Antidepressant Effects : Given its interaction with serotonin systems, there is speculation about MDBP's potential as an antidepressant or anxiolytic agent. However, more rigorous clinical studies are necessary to establish efficacy and safety .
- Analgesic Applications : Some studies suggest that piperazine derivatives may possess analgesic properties similar to those observed in traditional pain medications. MDBP's structural characteristics warrant further investigation into its pain-relieving potential .
Toxicological Studies
The recreational use of MDBP raises significant concerns regarding its safety profile:
- Adverse Health Effects : Research has documented various adverse effects associated with the use of piperazine derivatives, including psychiatric disorders (e.g., anxiety, paranoia), cardiovascular issues (e.g., tachycardia), and potential hepatotoxicity .
- Case Studies : Notable case studies have reported severe toxicity and even fatalities linked to the consumption of piperazine derivatives in recreational contexts. These incidents highlight the need for comprehensive toxicological assessments and monitoring of emerging psychoactive substances like MDBP .
Analytical Methods for Detection
Given the rising prevalence of piperazine derivatives in recreational drug markets, robust analytical methods are essential for detection and analysis:
- Gas Chromatography-Mass Spectrometry (GC-MS) : This technique has been employed to study the metabolism of piperazine derivatives, including MDBP. It allows for the identification of metabolites in biological samples, aiding in understanding the pharmacokinetics and toxicodynamics of these compounds .
- Screening Protocols : Standardized protocols for detecting piperazine derivatives in seized materials are being developed to assist law enforcement and health agencies in combating substance abuse .
Summary Table of Key Findings
| Application Area | Findings/Implications |
|---|---|
| Psychoactive Properties | Increases in DA and 5-HT levels; mimics stimulant effects |
| Therapeutic Potential | Possible antidepressant and analgesic effects; requires further research |
| Toxicological Concerns | Reports of severe adverse effects; need for monitoring and regulation |
| Analytical Detection Methods | GC-MS used for metabolite identification; development of screening protocols |
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3,4-methylenedioxybenzyl)piperazine involves its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic pathways. This modulation can lead to various physiological effects, including changes in mood, perception, and cognition .
Comparison with Similar Compounds
Table 1: Structural Features of Piperazine Derivatives
| Compound | Substituent at Piperazine 1-Position | Substituent at Piperazine 4-Position |
|---|---|---|
| 1-Methyl-4-(3,4-methylenedioxybenzyl)piperazine | Methyl | 3,4-methylenedioxybenzyl |
| MDBP | None | 3,4-methylenedioxybenzyl |
| BZP (N-benzylpiperazine) | None | Benzyl |
| TFMPP (1-(3-trifluoromethylphenyl)piperazine) | None | 3-trifluoromethylphenyl |
| mCPP (1-(3-chlorophenyl)piperazine) | None | 3-chlorophenyl |
Key Differences :
- Unlike phenylpiperazines (e.g., TFMPP, mCPP), the methylenedioxybenzyl group in the target compound and MDBP is structurally analogous to MDMA, suggesting overlapping mechanisms of action .
Pharmacological and Receptor Binding Profiles
Piperazines exhibit diverse receptor interactions, primarily targeting serotonin (5-HT) and dopamine receptors.
Table 2: Pharmacological Effects of Piperazine Derivatives
Mechanistic Insights :
- MDBP and TFMPP are often used in combination to mimic MDMA’s effects, with MDBP acting as a serotonin releaser and TFMPP as a receptor agonist .
- The methyl group in the target compound may reduce metabolic degradation compared to MDBP, prolonging its activity .
Metabolic Pathways and Hepatotoxicity
Metabolism of piperazines typically involves hepatic enzymes, with outcomes varying by substituents.
Table 3: Metabolic Pathways and Toxicity
Key Findings :
- MDBP is metabolized into N-(4-hydroxy-3-methoxybenzyl)piperazine, which is conjugated for excretion .
- TFMPP exhibits the highest hepatotoxicity among piperazines, likely due to reactive metabolite formation .
Regulatory and Toxicological Considerations
Piperazine derivatives are classified as New Psychoactive Substances (NPS) in many jurisdictions.
Biological Activity
1-Methyl-4-(3,4-methylenedioxybenzyl)piperazine (commonly referred to as MMBP) is a synthetic compound belonging to the piperazine class. Its unique structure, characterized by a methylenedioxybenzyl group attached to a piperazine ring, has garnered interest for its potential biological activities, particularly in pharmacology and toxicology. This article delves into the biological activity of MMBP, including its mechanisms of action, pharmacological effects, and associated risks.
The biological activity of MMBP is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate the activity of several receptors in the central nervous system, particularly those involved in dopaminergic and serotonergic pathways. This modulation can lead to various physiological effects such as:
- Altered Mood : MMBP may influence mood regulation through its action on serotonin receptors.
- Cognitive Effects : Changes in perception and cognition have been reported, similar to other psychoactive compounds.
- Potential Stimulant Effects : The compound exhibits psychostimulant properties akin to other piperazine derivatives.
In Vivo and In Vitro Studies
Research on MMBP has revealed significant insights into its biological effects. For instance:
- Neuropharmacological Studies : Various studies have indicated that MMBP may exhibit stimulant-like effects comparable to substances like MDMA. These findings are supported by behavioral assays in animal models that demonstrate increased locomotion and altered sensory perception .
- Toxicity Assessments : Cytotoxicity studies indicate that MMBP can induce concentration-dependent cytotoxic effects in cell lines, raising concerns about its safety profile. The neutral red uptake assay has been used to evaluate these effects, showing significant toxicity at higher concentrations .
Comparative Biological Activity
To better understand the biological activity of MMBP, a comparison with other piperazine derivatives is useful. The following table summarizes key findings from various studies:
| Compound | Mechanism of Action | Biological Effects | Toxicity Profile |
|---|---|---|---|
| This compound (MMBP) | Modulates dopaminergic and serotonergic pathways | Stimulant-like effects; altered mood | Cytotoxic at high concentrations |
| Benzylpiperazine (BZP) | Inhibits norepinephrine and dopamine transporters | Euphoria; increased energy | Hepatotoxicity reported |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Similar receptor interactions as BZP | Hallucinogenic effects | Cardiovascular risks noted |
Note: Data derived from various studies on piperazine derivatives .
Case Studies and Reports
Several case studies have highlighted the recreational use of MMBP and its analogs. Reports indicate that users often seek these compounds for their psychoactive effects, which can mimic those of more widely known stimulants. For example:
- Case Report 1 : A 25-year-old male presented with severe agitation and tachycardia after ingesting MMBP-containing tablets. Toxicological screening confirmed the presence of MMBP alongside other piperazine derivatives .
- Case Report 2 : In a cohort study involving recreational users, it was found that those consuming MMBP experienced significant increases in heart rate and blood pressure compared to baseline measurements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
